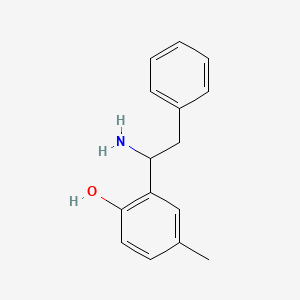
2-(1-Amino-2-phenylethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-phenylethyl)-4-methylphenol is an organic compound that belongs to the class of phenolic amines This compound is characterized by the presence of an amino group attached to a phenylethyl chain, which is further connected to a methyl-substituted phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-phenylethyl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the reduction of 2-nitro-1-phenylethanol, followed by a series of reactions to introduce the amino and methyl groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and cost-effective production. The choice of solvents and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenolic compounds.
Applications De Recherche Scientifique
2-(1-Amino-2-phenylethyl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-phenylethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethanolamine: Shares a similar phenylethylamine structure but lacks the methyl and hydroxyl groups.
Phenylethanol: Contains a hydroxyl group but lacks the amino and methyl groups.
2-Amino-1,3,4-thiadiazole: Contains an amino group and a heterocyclic ring, differing in structure and properties.
Uniqueness
2-(1-Amino-2-phenylethyl)-4-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and phenolic hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
669771-03-3 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-(1-amino-2-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-15(17)13(9-11)14(16)10-12-5-3-2-4-6-12/h2-9,14,17H,10,16H2,1H3 |
Clé InChI |
MWBPPOBDWNZREF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



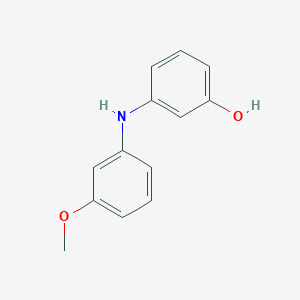
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
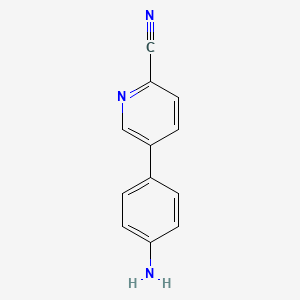

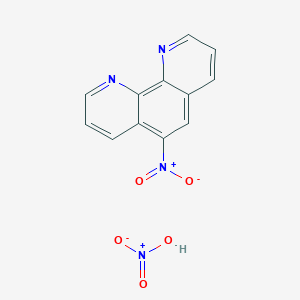
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)


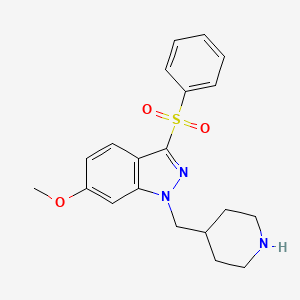
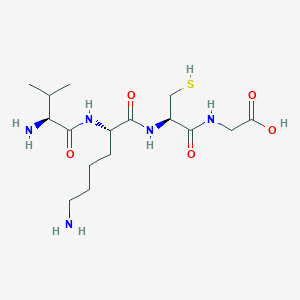
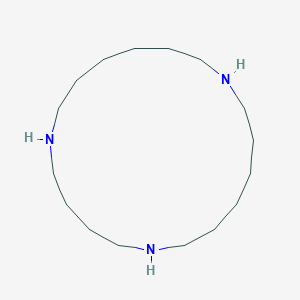
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
